molecular formula C13H13Cl2N3O2S B4956307 2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide

2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B4956307
M. Wt: 346.2 g/mol
InChI Key: ZEWGHBRSBWBTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as ETTB and is known for its ability to inhibit the activity of certain enzymes in the body. In

Scientific Research Applications

ETTB has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of enzyme activity in the body. ETTB has been shown to inhibit the activity of certain enzymes, which can provide valuable insights into the role of these enzymes in various biological processes. ETTB has also been studied for its potential use as a therapeutic agent in the treatment of certain diseases, such as cancer.

Mechanism of Action

The mechanism of action of ETTB involves the inhibition of certain enzymes in the body. Specifically, ETTB has been shown to inhibit the activity of the enzyme carbonic anhydrase. This enzyme plays a role in the regulation of pH in the body, and its inhibition by ETTB can have a variety of effects on biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETTB are complex and varied. In addition to its inhibition of carbonic anhydrase, ETTB has also been shown to have effects on other enzymes in the body, as well as on cellular signaling pathways. These effects can have a variety of downstream effects on biological processes, including cell growth and division, metabolism, and immune function.

Advantages and Limitations for Lab Experiments

One advantage of using ETTB in lab experiments is its ability to selectively inhibit certain enzymes in the body. This can provide valuable insights into the role of these enzymes in various biological processes. However, ETTB also has limitations as a research tool. Its effects on biological processes can be complex and difficult to interpret, and its use in vivo can be complicated by issues related to toxicity and bioavailability.

Future Directions

There are many potential future directions for research on ETTB. One area of interest is in the development of more selective inhibitors of carbonic anhydrase, which could provide valuable insights into the role of this enzyme in various biological processes. Another area of interest is in the development of ETTB as a therapeutic agent for the treatment of certain diseases, such as cancer. Additionally, further research is needed to fully understand the complex biochemical and physiological effects of ETTB, as well as its potential limitations as a research tool.

Synthesis Methods

The synthesis of ETTB involves several steps that are carefully controlled to ensure the purity and quality of the final product. The first step involves the reaction of 2,5-dichlorobenzoyl chloride with potassium thiocyanate to produce 2,5-dichloro-N-(thiocyanato)benzamide. This compound is then reacted with sodium ethoxide to produce the final product, 2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide.

properties

IUPAC Name

2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c1-2-20-6-5-11-17-18-13(21-11)16-12(19)9-7-8(14)3-4-10(9)15/h3-4,7H,2,5-6H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWGHBRSBWBTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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